O-Toluic acid-d7

Description

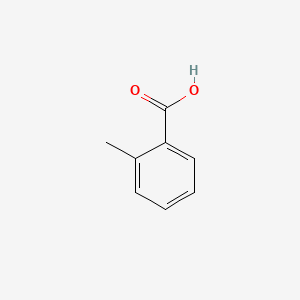

O-toluic acid is a methylbenzoic acid that is benzoic acid substituted by a methyl group at position 2. It has a role as a xenobiotic metabolite. It is a conjugate acid of an o-toluate.

O-Toluic acid has been reported in Arabidopsis thaliana, Homo sapiens, and Nicotiana tabacum with data available.

RN given refers to parent cpd; structure

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLPBLYKEWSWPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Record name | O-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52337-78-7 (cadmium salt) | |

| Record name | 2-Toluic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6026161 | |

| Record name | 2-Methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-toluic acid appears as pale yellow crystals or off-white flaky solid. (NTP, 1992), Pale yellow or off-white solid; [CAMEO] White to pale cream crystalline powder with an aromatic odor; [Alfa Aesar MSDS], Solid | |

| Record name | O-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Toluic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21404 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

496 to 498 °F at 760 mmHg (NTP, 1992) | |

| Record name | O-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), 1.18 mg/mL at 25 °C | |

| Record name | O-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.062 at 239 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | O-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

118-90-1, 25567-10-6 | |

| Record name | O-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Toluic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Toluic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025567106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TOLUIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NR3033Y0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

225 to 226 °F (NTP, 1992), 103.7 °C | |

| Record name | O-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is O-Toluic acid-d7 and its primary uses in research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

O-Toluic acid-d7 is a deuterated form of o-toluic acid, a xenobiotic metabolite. In the landscape of modern analytical research, particularly within drug discovery and development, stable isotope-labeled compounds like this compound have become indispensable tools. This guide provides a comprehensive overview of its core applications, methodologies, and the principles behind its use in quantitative analysis and metabolic research.

Core Applications in Research

The primary utility of this compound stems from its isotopic labeling. The seven deuterium atoms increase its molecular weight, allowing it to be distinguished from its endogenous, non-labeled counterpart by mass spectrometry. This fundamental property underpins its two main applications in research:

-

Internal Standard in Quantitative Analysis: this compound is widely employed as an internal standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] Because its chemical and physical properties are nearly identical to the unlabeled o-toluic acid, it can be added to biological samples at a known concentration to account for variability during sample preparation, chromatographic separation, and ionization in the mass spectrometer.[2][3] This ensures more accurate and precise quantification of the target analyte.

-

Metabolic Tracer: Stable isotopes can be used to trace the metabolic fate of compounds in biological systems.[4][5] While specific studies detailing the metabolic pathways of this compound are not extensively documented in publicly available literature, deuterated compounds, in general, are used to investigate the biotransformation of xenobiotics.[6][7][8] By introducing this compound into a biological system, researchers can track the appearance of its deuterated metabolites, providing insights into metabolic pathways and the formation of potentially toxic byproducts.

Quantitative Data Summary

For ease of reference, the key quantitative properties of this compound are summarized in the table below. This information is critical for method development and data analysis.

| Property | Value | Reference |

| Chemical Formula | C₈HD₇O₂ | [9] |

| Molecular Weight | 143.19 g/mol | [9] |

| CAS Number | 207742-73-2 | [9] |

| Synonyms | 2-Methylbenzoic acid-d7 | [9] |

| Isotopic Purity | Typically ≥98% | [10] |

| Chemical Purity | Often >99% | [10] |

Experimental Protocols

The following section details a generalized experimental protocol for the use of this compound as an internal standard in the quantification of organic acids in a biological matrix, such as plasma or urine, using LC-MS/MS. This protocol is a composite based on standard bioanalytical method validation practices.[3][11]

Objective:

To accurately quantify the concentration of an analyte (e.g., a carboxylic acid drug) in plasma using this compound as an internal standard.

Materials:

-

This compound (as internal standard)

-

Analyte of interest (as a reference standard)

-

Control plasma (free of analyte and internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, ultrapure

-

Microcentrifuge tubes

-

LC-MS/MS system

Methodology:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of the analyte and this compound in a suitable solvent (e.g., methanol or ACN) at a concentration of 1 mg/mL.

-

From the stock solutions, prepare a series of working solutions for the calibration curve and quality control (QC) samples by serial dilution.

-

Prepare a working solution of this compound at a concentration that yields a robust signal in the mass spectrometer (e.g., 100 ng/mL).

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound working solution.

-

Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Analyte: Determine the precursor ion ([M-H]⁻) and a suitable product ion.

-

This compound: Precursor ion (m/z 142.1) → Product ion (determine a stable fragment, e.g., by loss of CO₂).

-

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples using the regression equation from the calibration curve.

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a bioanalytical method validation using a deuterated internal standard like this compound.

Logical Relationship: Role of Internal Standard

This diagram illustrates the logical principle of how a deuterated internal standard compensates for experimental variability.

Conceptual Metabolic Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stable Isotope-Assisted Metabolomics for Deciphering Xenobiotic Metabolism in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Xenobiotic Metabolomics: Major Impact on the Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. XENOBIOTIC METABOLISM – A VIEW THROUGH THE METABOLOMETER - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. benchchem.com [benchchem.com]

- 11. ema.europa.eu [ema.europa.eu]

Synthesis and Isotopic Purity of O-Toluic Acid-d7: A Technical Guide

This technical guide provides a comprehensive overview of a feasible synthetic route for O-Toluic acid-d7, a deuterated internal standard crucial for quantitative analyses in pharmaceutical and metabolic research. The guide details the experimental protocol, outlines the necessary reagents and equipment, and discusses the analytical methods for determining the isotopic purity of the final product. All quantitative data is summarized in structured tables, and the experimental workflow is visualized using a DOT language diagram.

Introduction

This compound, also known as 2-Methylbenzoic acid-d7, is a stable isotope-labeled analogue of O-Toluic acid. Its molecular formula is C₈HD₇O₂, and its CAS number is 207742-73-2.[1] The seven deuterium atoms on the aromatic ring and the methyl group make it an ideal internal standard for mass spectrometry-based quantification of O-Toluic acid and related metabolites in complex biological matrices. The use of deuterated standards allows for precise and accurate measurements by correcting for matrix effects and variations in sample processing.

This guide outlines a robust and accessible synthetic method for the preparation of this compound, starting from the commercially available deuterated precursor, o-xylene-d10. The proposed synthesis involves the selective oxidation of one of the deuterated methyl groups to a carboxylic acid.

Synthetic Pathway

The most direct and cost-effective method for the synthesis of this compound is the selective oxidation of one of the trideuteromethyl groups of o-xylene-d10. Several oxidizing agents can be employed for this transformation, with nitric acid being a well-documented and effective choice for the non-deuterated analogue. This method is adapted here for the synthesis of the deuterated compound.

Reaction Scheme:

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is adapted from the well-established synthesis of o-toluic acid by the oxidation of o-xylene.[2]

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| o-Xylene-d10 (≥98 atom % D) | NMR grade | Commercially Available |

| Nitric Acid (70%) | Reagent grade | Standard Supplier |

| Deionized Water | - | - |

| Sodium Hydroxide | Reagent grade | Standard Supplier |

| Hydrochloric Acid (concentrated) | Reagent grade | Standard Supplier |

| Ethanol (95%) | Reagent grade | Standard Supplier |

| Activated Charcoal | Reagent grade | Standard Supplier |

| Equipment |

| Round-bottom flask with reflux condenser |

| Heating mantle with magnetic stirrer |

| Ice bath |

| Buchner funnel and filter flask |

| Beakers and graduated cylinders |

| pH paper or pH meter |

| Rotary evaporator |

| Recrystallization apparatus |

Synthesis Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 10 g of o-xylene-d10 and 100 mL of 35% nitric acid (prepared by diluting 70% nitric acid with an equal volume of deionized water).

-

Oxidation: Heat the mixture to reflux with vigorous stirring. The reaction is typically carried out for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. The crude this compound will precipitate out of the solution.

-

Isolation of Crude Product: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any residual nitric acid.

-

Purification by Base Extraction: Transfer the crude product to a beaker and dissolve it in a 10% aqueous solution of sodium hydroxide. Some unreacted o-xylene-d10 may remain as an insoluble organic layer. If present, separate the aqueous layer.

-

Decolorization: Add a small amount of activated charcoal to the alkaline solution and heat gently with stirring for 10-15 minutes to remove colored impurities. Filter the hot solution to remove the charcoal.

-

Precipitation of Pure Product: Cool the filtrate and then acidify it with concentrated hydrochloric acid until the pH is approximately 2. This compound will precipitate as a white solid.

-

Final Isolation and Drying: Collect the purified product by vacuum filtration, wash with cold deionized water, and dry under vacuum to a constant weight.

Recrystallization (Optional)

For obtaining a highly pure product, recrystallization from an ethanol/water mixture can be performed. Dissolve the dried product in a minimal amount of hot 95% ethanol and add hot deionized water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Starting Amount |

| o-Xylene-d10 | C₈D₁₀ | 116.23 | 10.0 g |

| This compound | C₈HD₇O₂ | 143.19 | Theoretical Yield: 12.3 g |

Table 2: Estimated Reaction Parameters and Results

| Parameter | Value |

| Reaction Time | 24 - 48 hours |

| Reaction Temperature | Reflux (~100 °C) |

| Estimated Yield | 50 - 60% |

| Appearance | White crystalline solid |

| Melting Point | 104 - 106 °C (Lit. for non-deuterated: 103-105 °C) |

Table 3: Isotopic Purity Data

| Parameter | Method | Expected Value |

| Isotopic Purity of Starting Material (o-xylene-d10) | Supplier Specification | ≥98 atom % D |

| Estimated Isotopic Purity of Product (this compound) | Mass Spectrometry, NMR | ≥98 atom % D |

Isotopic Purity Determination

The isotopic purity of the synthesized this compound is a critical parameter and can be accurately determined using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic distribution of the product. The mass spectrum will show a molecular ion peak corresponding to the fully deuterated species (C₈HD₇O₂). The presence and relative abundance of ions with fewer deuterium atoms (d6, d5, etc.) can be used to calculate the isotopic enrichment.

Expected Mass Spectrum Fragmentation:

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 143. The fragmentation pattern would be characteristic of the molecule, with the loss of the carboxylic acid group and fragmentation of the deuterated aromatic ring and methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In a highly deuterated compound like this compound, the ¹H NMR spectrum should show very small residual signals from the protons in the positions that are supposed to be deuterated. The absence of significant peaks in the aromatic and methyl regions confirms a high degree of deuteration. The small peak corresponding to the acidic proton of the carboxylic acid will be present.

-

²H NMR (Deuterium NMR): This is a direct method to observe the deuterium nuclei. The ²H NMR spectrum of this compound would show signals corresponding to the different deuterated positions (aromatic and methyl), confirming the incorporation of deuterium. The integration of these signals can provide information about the relative distribution of deuterium in the molecule.

Conclusion

This technical guide provides a detailed and practical approach for the synthesis of this compound from commercially available o-xylene-d10. The proposed method, based on a well-established oxidation reaction, is expected to provide the target compound in good yield and with high isotopic purity. The analytical methods described are essential for the characterization and quality control of the final product, ensuring its suitability as an internal standard for demanding research applications in drug development and metabolomics.

References

Technical Guide: O-Toluic Acid-d7 in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of O-Toluic acid-d7, a deuterated analogue of o-toluic acid. It is primarily utilized as an internal standard in quantitative analytical methodologies, particularly in mass spectrometry-based assays for pharmacokinetics, metabolomics, and clinical diagnostics. This document details its core properties, a representative experimental protocol for its use, and a workflow visualization to support its application in a laboratory setting.

Core Properties of this compound

This compound, also known as 2-Methylbenzoic acid-d7, is a stable isotope-labeled compound that is chemically identical to its non-labeled counterpart but has a higher molecular weight due to the replacement of seven hydrogen atoms with deuterium. This mass difference is the key to its utility as an internal standard.

CAS Number: 207742-73-2

Molecular Structure:

The molecular structure of this compound consists of a benzene ring substituted with a carboxylic acid group and a deuterated methyl group at the ortho position. The four hydrogen atoms on the aromatic ring are also replaced with deuterium.

Synonyms: 2-Methylbenzoic acid-d7, 6-(Methyl-D3)-benzoic-2,3,4,5-D4 Acid

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C₈HD₇O₂ |

| Molecular Weight | 143.19 g/mol |

| Physical State | White to off-white crystalline solid |

| Purity | ≥98% |

| Isotopic Enrichment | 98 atom % D |

| Melting Point | 103 - 105 °C |

| Boiling Point | 258 - 259 °C |

| Flash Point | 148 °C |

| Auto-ignition Temp. | 495 °C |

| Solubility | Soluble in methanol, DMSO |

| Storage Temperature | -20°C |

| Topological Polar Surface Area | 37.3 Ų |

| XLogP3 | 2.5 |

Note: Physical properties such as melting point, boiling point, flash point, and auto-ignition temperature are for the non-deuterated o-Toluic acid (CAS 118-90-1) and are expected to be very similar for the deuterated analogue.

Application as an Internal Standard in Quantitative Analysis

In quantitative mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), an internal standard is crucial for accurate and precise quantification. The ideal internal standard co-elutes with the analyte of interest and experiences similar ionization efficiency and matrix effects. Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards because their physical and chemical properties are nearly identical to the endogenous analyte.[1] This ensures that any sample loss during preparation or fluctuations in MS signal will affect both the analyte and the internal standard proportionally, leading to a highly reliable analyte-to-internal standard ratio for quantification.

Detailed Experimental Protocol: Quantification of an Aromatic Carboxylic Acid in Urine by GC-MS

This section provides a detailed methodology for the quantification of a hypothetical aromatic carboxylic acid analyte in a urine matrix, using this compound as an internal standard. This protocol is adapted from established methods for organic acid analysis.[2][3][4]

1. Materials and Reagents:

-

Urine samples

-

This compound (Internal Standard Stock Solution: 1 mg/mL in methanol)

-

Analyte of interest (Calibration Standard Stock Solution: 1 mg/mL in methanol)

-

5M Hydrochloric Acid (HCl)

-

Sodium Chloride (NaCl)

-

Ethyl acetate and Diethyl ether (extraction solvents)

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) (derivatizing agent)

-

Deionized water

2. Sample Preparation:

-

Urine Sample Normalization: The volume of urine to be extracted is adjusted based on the creatinine concentration to standardize the amount of organic acids extracted.[3]

-

Internal Standard Spiking: To a 2 mL glass tube, add the normalized volume of urine. Spike the sample with a known amount of this compound internal standard working solution (e.g., 20 µL of a 10 µg/mL solution).

-

Acidification: Add 6 drops of 5M HCl to acidify the sample to a pH below 2.[2]

-

Salting Out: Add solid NaCl to saturate the solution and enhance the extraction efficiency of the organic acids.[2]

-

Liquid-Liquid Extraction:

-

Add 2.5 mL of ethyl acetate, vortex for 1 minute, and centrifuge. Transfer the organic layer to a new tube.

-

Repeat the extraction with 2.5 mL of diethyl ether.[3]

-

Combine the organic extracts.

-

-

Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at ambient temperature.[3]

-

Derivatization:

3. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Injection Volume: 1 µL

-

Injector Temperature: 300°C

-

Split Ratio: 20:1

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 5 minutes

-

Ramp: 8°C/min to 280°C

-

Hold: 10 minutes at 280°C[3]

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Monitor characteristic ions for the TMS-derivatized analyte and this compound (TMS derivative).

-

4. Calibration and Quantification:

-

Prepare a series of calibration standards by spiking blank urine with known concentrations of the analyte and a constant concentration of the this compound internal standard.

-

Process the calibration standards and quality control samples alongside the unknown samples using the same procedure.

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the quantitative analysis of an aromatic carboxylic acid in urine using this compound as an internal standard.

Caption: GC-MS workflow for organic acid quantification using a deuterated internal standard.

References

- 1. metbio.net [metbio.net]

- 2. erndim.org [erndim.org]

- 3. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aurametrix.weebly.com [aurametrix.weebly.com]

Commercial Suppliers and Availability of O-Toluic Acid-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of O-Toluic acid-d7, a deuterated internal standard crucial for a variety of analytical applications in research and drug development. This document summarizes key supplier information, presents typical experimental protocols for its use, and visualizes relevant workflows.

Introduction to this compound

This compound (2-Methylbenzoic acid-d7) is a stable isotope-labeled analog of o-toluic acid. In this compound, seven hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to its non-labeled counterpart but possesses a higher molecular weight. This key difference allows for its use as an internal standard in mass spectrometry-based analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] The use of deuterated internal standards is a gold-standard practice in quantitative bioanalysis, as it corrects for variability in sample preparation, matrix effects, and instrument response, thereby enhancing the accuracy and precision of analytical measurements.[2]

Chemical Properties:

| Property | Value |

| CAS Number | 207742-73-2 |

| Molecular Formula | C₈HD₇O₂ |

| Molecular Weight | 143.19 g/mol [3] |

| Synonyms | 2-Methylbenzoic acid-d7, 6-(Methyl-D3)-benzoic-2,3,4,5-D4 Acid[3] |

Commercial Suppliers and Availability

This compound is available from several commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. The following table summarizes the offerings from prominent vendors. Please note that pricing and availability are subject to change and may require logging in or requesting a quote from the respective supplier.

| Supplier | Product Number | Purity/Isotopic Enrichment | Available Quantities |

| Santa Cruz Biotechnology | CAS 207742-73-2 | Inquire for lot-specific data | Inquire |

| CDN Isotopes | D-5871 | 98 atom % D[4] | 0.5 g, 1 g[4] |

| ChemScene | CS-0374758 | ≥98%[5] | Inquire |

| Clinivex | RCLST321635 | Inquire | Available in mg quantities |

| LGC Standards | TRC-T536123 | Inquire | 50 mg, 250 mg, 1 g[6] |

| Mithridion | N/A | Inquire | 50 mg, 250 mg[7][8] |

| MedChemExpress | HY-136369S | Inquire | Inquire |

Experimental Protocols

Quantification of an Analyte in Plasma using LC-MS/MS (Pharmacokinetic Study)

This protocol outlines a general procedure for the quantification of a small molecule drug in a biological matrix, such as plasma, using this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh the non-labeled analyte and dissolve it in a suitable solvent (e.g., methanol, DMSO).

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh this compound and dissolve it in the same solvent as the analyte.

-

Analyte Working Solutions: Perform serial dilutions of the analyte stock solution to prepare a series of calibration standards and quality control (QC) samples at various concentrations.

-

IS Working Solution: Dilute the IS stock solution to a fixed concentration (e.g., 100 ng/mL) in a solvent used for protein precipitation (e.g., acetonitrile).

2. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples, calibration standards, and QC samples on ice.

-

To 100 µL of each sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the IS working solution.

-

Vortex the mixture for 1 minute to precipitate plasma proteins.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

-

Inject a small volume (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system.

-

Perform chromatographic separation on a suitable column (e.g., C18).

-

Detect the analyte and the internal standard using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

4. Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for all samples.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Determine the concentration of the analyte in the study samples by interpolating their peak area ratios from the calibration curve.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol describes a method to assess the metabolic stability of a test compound using human liver microsomes, with this compound used as an internal standard during the analytical phase.

1. Reagent Preparation:

-

Test Compound Stock Solution (10 mM): Dissolve the test compound in DMSO.

-

Human Liver Microsomes (HLM): Prepare a working solution of HLM (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

-

NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

-

Internal Standard (IS) Quenching Solution: Prepare a solution of this compound at a fixed concentration in cold acetonitrile.

2. Incubation:

-

In a 96-well plate, add the test compound to the HLM working solution to achieve the desired final concentration (e.g., 1 µM).

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding the cold acetonitrile solution containing the internal standard.

3. Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Analyze the samples using an appropriate LC-MS/MS method to determine the peak area of the test compound and the internal standard.

4. Data Analysis:

-

Calculate the percentage of the test compound remaining at each time point relative to the zero-minute time point, normalized by the internal standard response.

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the slope of the linear regression.

Visualized Workflows

The following diagrams illustrate the experimental workflows described in the protocols.

Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.

Caption: Workflow for an in vitro metabolic stability assay.

Conclusion

This compound is a readily available deuterated internal standard from several reputable chemical suppliers. Its primary utility lies in enhancing the robustness and accuracy of quantitative analytical methods, particularly in the fields of pharmacokinetics and drug metabolism. While specific, published protocols detailing its use are sparse, the general methodologies for employing deuterated internal standards in LC-MS/MS applications are well-established and can be confidently adapted for use with this compound. Researchers and drug development professionals can leverage this compound to generate high-quality data essential for advancing their scientific investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. chemscene.com [chemscene.com]

- 6. o-Toluic-D7 Acid | TRC-T536123-1G | LGC Standards [lgcstandards.com]

- 7. o-Toluic-D7 Acid 250mg | Mithridion [mithridion.com]

- 8. o-Toluic-D7 Acid 50mg | Mithridion [mithridion.com]

A Comprehensive Technical Guide to O-Toluic Acid-d7: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety data, handling precautions, and relevant experimental considerations for O-Toluic acid-d7 (2-Methylbenzoic acid-d7). The information is compiled and presented to meet the needs of laboratory personnel in research and development environments.

Chemical and Physical Properties

This compound is a deuterated form of O-Toluic acid. While specific experimental data for the deuterated compound is limited, the physical and chemical properties are expected to be very similar to its non-deuterated analogue. All quantitative data is summarized in the tables below for clarity and ease of reference.

Table 1: Identifier and General Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2-(Trideuteriomethyl)benzoic acid-2,3,4,5-d4 | [1][2] |

| Synonyms | 2-Methylbenzoic acid-d7, o-Toluic acid (ring-d4, methyl-d3) | [3][4] |

| CAS Number | 207742-73-2 | [1][2][4][5][6][7] |

| Molecular Formula | C₈HD₇O₂ | [2][4][6][7] |

| Molecular Weight | 143.19 g/mol | [2][4][5][6][7] |

| Appearance | White to off-white crystalline solid | |

| Storage Temperature | -20°C | [4][6] |

Table 2: Physical Properties of O-Toluic Acid (Non-Deuterated Analogue)

| Property | Value | Reference |

| Melting Point | 103-105 °C | |

| Boiling Point | 258-259 °C | |

| Density | 1.129 g/cm³ at 25 °C | |

| Odor | Pungent, unpleasant |

Table 3: Computed Physicochemical Properties of this compound

| Property | Value | Reference |

| XLogP3 | 2.5 | |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 1 | |

| Exact Mass | 143.096366715 | |

| Topological Polar Surface Area | 37.3 Ų | [5] |

Hazard Identification and Safety Precautions

This compound should be handled with the same precautions as its non-deuterated counterpart. The primary hazards are related to irritation of the skin, eyes, and respiratory system.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the safety data sheet. Key precautions include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P264: Wash skin thoroughly after handling.[5]

-

P271: Use only outdoors or in a well-ventilated area.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[5]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5]

-

P405: Store locked up.[5]

Experimental Protocols: Safe Handling and Use

The following protocols are generalized for the safe handling of this compound in a laboratory setting. Researchers should always refer to their institution's specific safety guidelines and the full Safety Data Sheet (SDS) before commencing any work.

General Handling and Personal Protective Equipment (PPE)

This workflow outlines the essential steps for safely handling this compound.

First Aid Measures

In the event of exposure, follow these first aid protocols and seek medical attention.

Storage and Disposal

Proper storage and disposal are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Storage:

-

Store in a tightly closed container.[5]

-

Keep in a cool, dry, and well-ventilated area.[5]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations.

-

Do not allow the product to enter drains.

Spill and Leak Procedures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

References

A Deep Dive into the Certificate of Analysis for O-Toluic Acid-d7: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the purity and isotopic labeling of a compound is paramount. The Certificate of Analysis (CoA) for a deuterated compound like O-Toluic acid-d7 serves as a critical document, providing a comprehensive summary of its identity, purity, and isotopic enrichment. This technical guide offers an in-depth explanation of the data and experimental protocols typically found in a CoA for this compound, enabling users to confidently assess its quality and suitability for their applications.

Data Presentation: A Summary of Quantitative Analysis

A Certificate of Analysis for this compound will typically present quantitative data in a clear, tabular format to facilitate easy interpretation and comparison. The following tables represent the kind of information you can expect to find.

Table 1: General Properties and Identification

| Parameter | Specification |

| CAS Number | 207742-73-2 |

| Molecular Formula | C₈HD₇O₂ |

| Molecular Weight | 143.19 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol |

Table 2: Purity and Impurity Profile

| Test | Method | Result | Specification |

| Chemical Purity | HPLC | ≥ 98.0% | ≥ 98.0% |

| Residual Solvents | GC-HS | Conforms to specification | e.g., < 5000 ppm |

| Water Content | Karl Fischer | < 0.5% | ≤ 0.5% |

| Elemental Analysis | Combustion | Conforms to theoretical values | C, H (D) |

Table 3: Isotopic Enrichment

| Test | Method | Result | Specification |

| Isotopic Purity (Deuterium Incorporation) | Mass Spectrometry | ≥ 98 atom % D | ≥ 98 atom % D |

| Deuterium Distribution | ¹H NMR / ²H NMR | Conforms to structure | Predominantly d7 species |

Experimental Protocols: The Methodologies Behind the Data

The quantitative data presented in a Certificate of Analysis is backed by rigorous experimental protocols. The following sections detail the typical methodologies used to analyze this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of the compound by separating it from any non-deuterated or other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure: A known concentration of this compound is dissolved in the mobile phase and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Isotopic Purity

Mass spectrometry is a critical technique for determining the isotopic enrichment of the deuterated compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured. The relative intensities of the peaks corresponding to the deuterated (d7), partially deuterated (d1-d6), and non-deuterated (d0) species are used to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Distribution

NMR spectroscopy provides detailed information about the molecular structure and the location of the deuterium atoms.

-

¹H NMR (Proton NMR):

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6).

-

Procedure: The ¹H NMR spectrum is acquired to confirm the absence of proton signals at the positions expected to be deuterated. The presence of any residual proton signals can be used to estimate the level of isotopic enrichment.

-

-

²H NMR (Deuterium NMR):

-

Instrumentation: An NMR spectrometer equipped with a deuterium probe.

-

Procedure: The ²H NMR spectrum is acquired to directly observe the deuterium signals, confirming their presence and location on the molecule.

-

Gas Chromatography-Headspace (GC-HS) for Residual Solvents

This method is employed to identify and quantify any residual solvents from the synthesis and purification processes.

-

Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

-

Procedure: A weighed amount of the sample is placed in a headspace vial and heated. The volatile solvents in the headspace are then injected into the GC for separation and quantification against known standards.

Visualizing the Process: Workflows and Relationships

To better understand the logical flow of a Certificate of Analysis and the interplay between different analytical techniques, the following diagrams are provided.

Applications of Deuterated o-Toluic Acid in Metabolic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling is a powerful technique in metabolic research, enabling the precise tracing of metabolic pathways and quantification of metabolites. Deuterated o-toluic acid, a stable isotope-labeled analog of the xenobiotic metabolite o-toluic acid, serves as an invaluable tool in these studies. This technical guide provides an in-depth overview of the applications of deuterated o-toluic acid in metabolic research, with a focus on its use as a tracer and an internal standard for quantitative analysis. We will detail the metabolic pathways of o-toluic acid, provide experimental protocols for its use in metabolic studies, and present illustrative quantitative data.

Introduction to o-Toluic Acid and the Role of Deuteration

o-Toluic acid (2-methylbenzoic acid) is an aromatic carboxylic acid that can be considered an exogenous metabolite.[1] It is formed in vivo from the oxidation of o-xylene, a common industrial solvent.[1] The metabolic fate of o-toluic acid is of interest in toxicology and drug metabolism studies.

Deuterium (²H or D), a stable isotope of hydrogen, can be incorporated into organic molecules to create isotopically labeled compounds.[2] The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE) , where the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond.[3][4] This property makes deuterated compounds useful for:

-

Probing reaction mechanisms: A significant KIE can indicate that C-H bond cleavage is a rate-limiting step in a reaction.[4]

-

Altering metabolic pathways: By slowing down metabolism at a specific site, deuteration can redirect the metabolic pathway towards alternative routes.[4][5]

-

Improving pharmacokinetic profiles of drugs: Slower metabolism can lead to increased drug exposure and a longer half-life.[5][6]

Deuterated o-toluic acid, such as o-toluic acid-d7, is primarily used as an internal standard in quantitative mass spectrometry-based assays (GC-MS and LC-MS).[1] Its near-identical chemical properties to the unlabeled analyte, but distinct mass, allow for accurate correction of variations during sample preparation and analysis.[1]

Metabolic Pathways of o-Toluic Acid

The metabolism of o-toluic acid proceeds through two main phases: Phase I oxidation and Phase II conjugation.

Phase I Metabolism: Oxidation

The primary route of o-toluic acid formation in vivo is the oxidation of o-xylene. This process is catalyzed by cytochrome P450 (CYP) enzymes, with studies in mice implicating CYP2C29 in the oxidation of the intermediate o-tolualdehyde to o-toluic acid.[7]

Phase II Metabolism: Conjugation

As a carboxylic acid, o-toluic acid undergoes conjugation with endogenous molecules to increase its water solubility and facilitate its excretion. The two primary conjugation pathways are:

-

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this reaction involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the carboxylic acid group of o-toluic acid.[8][9][10]

-

Amino Acid Conjugation: o-Toluic acid can be conjugated with amino acids, most commonly glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT) and requires the initial activation of o-toluic acid to its coenzyme A (CoA) thioester.[7][11]

The following diagram illustrates the primary metabolic pathways of o-toluic acid.

Metabolic pathways of o-toluic acid.

Applications of Deuterated o-Toluic Acid

As an Internal Standard for Quantitative Analysis

The most common application of deuterated o-toluic acid is as an internal standard for the accurate quantification of its unlabeled counterpart in biological matrices using mass spectrometry.[1] The near-identical physicochemical properties of the deuterated and non-deuterated forms ensure they behave similarly during sample extraction, derivatization, and chromatographic separation. However, their mass difference allows for their distinct detection by the mass spectrometer.

Illustrative Quantitative Data:

The following table presents hypothetical data from an LC-MS/MS analysis of o-toluic acid in rat plasma using deuterated o-toluic acid (this compound) as an internal standard.

| Parameter | Value |

| Analyte | o-Toluic Acid |

| Internal Standard | This compound |

| Matrix | Rat Plasma |

| Linearity Range | 1 - 1000 ng/mL |

| LLOQ | 1 ng/mL |

| Accuracy (%) | 95 - 105 |

| Precision (%RSD) | < 10% |

As a Metabolic Tracer to Study Enzyme Kinetics

Deuterated o-toluic acid can be used as a substrate to investigate the kinetics of the enzymes involved in its metabolism, particularly to determine the kinetic isotope effect (KIE). A significant KIE (kH/kD > 2) would suggest that the cleavage of the C-H bond at the deuterated position is a rate-limiting step in the enzymatic reaction.

Hypothetical Enzyme Kinetic Data:

This table shows hypothetical kinetic parameters for the metabolism of o-toluic acid and this compound by a hypothetical CYP450 enzyme.

| Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) | KIE (kH/kD) |

| o-Toluic Acid | 10 | 100 | 10 | 2.5 |

| This compound | 12 | 50 | 4.17 |

Experimental Protocols

This section provides generalized protocols for the use of deuterated o-toluic acid in metabolic studies.

Synthesis of Deuterated o-Toluic Acid

Deuterated o-toluic acid can be synthesized through various methods, including hydrogen-deuterium exchange reactions. A general protocol for base-catalyzed H/D exchange is as follows:

-

Dissolve o-toluic acid in deuterium oxide (D₂O).

-

Add a catalytic amount of a base, such as sodium deuteroxide (NaOD).

-

Heat the mixture under reflux and monitor the reaction progress by LC-MS or NMR to determine the extent of deuterium incorporation.

-

After the desired level of deuteration is achieved, cool the reaction and neutralize with a deuterated acid (e.g., DCl in D₂O).

-

Extract the deuterated o-toluic acid with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.[2]

In Vitro Metabolism Study using Liver Microsomes

This protocol outlines a typical in vitro experiment to assess the metabolism of o-toluic acid using liver microsomes.

-

Incubation: Incubate o-toluic acid or deuterated o-toluic acid with liver microsomes (e.g., human or rat) in a phosphate buffer (pH 7.4) containing NADPH as a cofactor.

-

Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the deuterated o-toluic acid internal standard.

-

Sample Preparation: Centrifuge the samples to precipitate proteins. Evaporate the supernatant to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

-

Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound and any formed metabolites.

Quantitative Analysis by LC-MS/MS

This protocol provides a general framework for the quantification of o-toluic acid in a biological matrix.

-

Sample Preparation: Spike the biological sample (e.g., plasma, urine) with a known concentration of deuterated o-toluic acid as an internal standard.

-

Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard.

-

Chromatography: Separate the analytes using a C18 reverse-phase column with a gradient elution of water and acetonitrile containing 0.1% formic acid.

-

Mass Spectrometry: Detect the analyte and internal standard using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

o-Toluic Acid MRM Transition (Hypothetical): m/z 135 -> 91

-

This compound MRM Transition (Hypothetical): m/z 142 -> 98

-

-

Quantification: Determine the concentration of o-toluic acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

The following diagram illustrates a typical workflow for a metabolic study using deuterated o-toluic acid.

Workflow for a metabolic study.

Conclusion

Deuterated o-toluic acid is a versatile tool for metabolic research. Its primary application as an internal standard ensures the accuracy and precision of quantitative analyses of o-toluic acid in biological systems. Furthermore, it can be employed as a metabolic probe to investigate the kinetics of metabolizing enzymes and to elucidate the mechanisms of biotransformation. The methodologies and principles outlined in this guide provide a solid foundation for researchers and scientists in drug development and toxicology to effectively utilize deuterated o-toluic acid in their metabolic studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A radiochemical assay for glycine N-acyltransferase activity. Some properties of the enzyme in rat and rabbit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucuronidation of OTS167 in Humans Is Catalyzed by UDP-Glucuronosyltransferases UGT1A1, UGT1A3, UGT1A8, and UGT1A10 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]

- 10. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

Navigating the Isotopic Landscape: A Technical Guide to Commercially Available O-Toluic Acid-d7

For researchers, scientists, and drug development professionals, the precise isotopic enrichment of deuterated reagents is a critical parameter influencing experimental outcomes. This in-depth technical guide provides a comprehensive overview of the isotopic enrichment levels of commercially available O-Toluic acid-d7, complete with detailed experimental protocols for its determination and visual workflows to elucidate the analytical processes.

Isotopic Enrichment of Commercial this compound

The isotopic enrichment of this compound, a deuterated analog of o-toluic acid, is a key indicator of its quality and suitability for use as an internal standard in mass spectrometry-based bioanalysis or as a tracer in metabolic studies. While many suppliers offer this compound, the stated isotopic purity can vary. A summary of commercially available this compound with their specified isotopic enrichment levels is presented below. It is important to note that for many suppliers, the most accurate and lot-specific isotopic enrichment data is provided on the Certificate of Analysis (CoA), which may need to be requested directly.

| Supplier | Product Number | Stated Isotopic Enrichment/Purity | Notes |

| CDN Isotopes | D-5871 | 98 atom % D[1] | Explicitly states the isotopic enrichment. |

| ChemScene | CS-0374758 | ≥98%[2] | Purity is stated, which typically refers to chemical purity but often correlates with high isotopic enrichment. Confirmation on the CoA is recommended. |

| Santa Cruz Biotechnology | sc-225251 | Refer to Certificate of Analysis[3] | Lot-specific isotopic enrichment data is available on the CoA. |

| LGC Standards | TRC-T536123 | Refer to Certificate of Analysis | Lot-specific data is provided on the CoA. |

| Clinivex | RCLST321635 | Refer to Certificate of Analysis[4] | Isotopic purity information is detailed on the lot-specific CoA. |

Experimental Protocols for Determining Isotopic Enrichment

The determination of isotopic enrichment for deuterated compounds like this compound primarily relies on two powerful analytical techniques: High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5] A combined approach is often employed to ensure both the isotopic purity and the structural integrity of the labeled compound.[5]

High-Resolution Mass Spectrometry (HR-MS) Protocol

HR-MS is a fundamental technique for assessing isotopic enrichment by differentiating and quantifying the relative abundances of different isotopologues (molecules that differ only in their isotopic composition).

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration appropriate for the instrument's sensitivity, typically in the low µg/mL range.

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.

-

Data Acquisition: The instrument is operated in full scan mode to detect the molecular ions of this compound and its less-deuterated isotopologues. The high resolution of the instrument is critical to separate the peaks of these species, which have very small mass differences.

-

Data Analysis:

-

The mass spectrum will show a cluster of peaks corresponding to the different isotopologues (d7, d6, d5, etc.).

-

The relative intensity of each peak is measured.

-

The isotopic enrichment is calculated based on the relative abundances of the H/D isotopolog ions.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides valuable information about the sites and extent of deuteration, as well as confirming the compound's structural integrity.

Methodology:

-

Sample Preparation: The this compound sample is dissolved in a suitable NMR solvent that does not have signals interfering with the regions of interest.

-

¹H NMR Analysis:

-

A standard ¹H NMR spectrum is acquired.

-

The absence or significant reduction of proton signals at the expected positions for the aromatic ring and the methyl group confirms a high level of deuteration.

-

Residual proton signals can be integrated to quantify the amount of non-deuterated or partially deuterated species.

-

-

²H NMR Analysis:

-

A ²H NMR spectrum is acquired.

-

This spectrum will show signals corresponding to the deuterium atoms at the labeled positions.

-

The presence and integration of these signals confirm the locations of deuteration. A novel method combining ¹H NMR and ²H NMR can provide a more accurate determination of isotopic abundance.[7]

-

Visualizing the Workflow

To better illustrate the process of determining the isotopic enrichment of this compound, the following diagrams, created using the DOT language, outline the key experimental workflows.

Caption: General experimental workflow for determining the isotopic enrichment of this compound.

Caption: Detailed workflow for HR-MS analysis of this compound isotopic enrichment.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. clinivex.com [clinivex.com]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Preparation of O-Toluic Acid-d7 Standard Solutions

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of O-Toluic acid-d7 standard solutions, which are commonly utilized as internal standards in quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) applications.[1] Adherence to this protocol will ensure the accuracy and reproducibility of analytical results.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

| Parameter | Value | Source(s) |

| Molecular Weight | 143.19 g/mol | [2][3] |

| CAS Number | 207742-73-2 | [2][3] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile, ethanol, acetone); limited solubility in water. | [4] |

| Recommended Storage (Solid) | Store at room temperature or -20°C in a tightly sealed container, protected from light and moisture. | [1][3][5] |

| Stability (Solid) | Stable under recommended storage conditions. Re-analysis of chemical purity is recommended after three years if stored at room temperature. | [3] |

| Purity | ≥98% | [1] |

Experimental Protocol: Preparation of Standard Solutions

This protocol outlines the steps for preparing a stock solution and subsequent working standard solutions of this compound.

2.1. Materials and Equipment

-

This compound (solid, purity ≥98%)

-

Methanol (LC-MS grade) or Acetonitrile (LC-MS grade)

-

Analytical balance (readable to at least 0.01 mg)

-

Volumetric flasks (Class A; e.g., 10 mL, 25 mL, 50 mL, 100 mL)

-

Calibrated pipettes (e.g., 10-100 µL, 100-1000 µL)

-

Pipette tips

-

Amber glass vials with screw caps for storage

-

Sonicator (optional)

-

Vortex mixer